molecular formula C26H20N4O5 B1214677 (15S,16S,18R)-4-amino-16-hydroxy-16-(hydroxymethyl)-15-methyl-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-3,5-dione CAS No. 118777-50-7

(15S,16S,18R)-4-amino-16-hydroxy-16-(hydroxymethyl)-15-methyl-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-3,5-dione

Cat. No.: B1214677
CAS No.: 118777-50-7
M. Wt: 468.5 g/mol
InChI Key: JDUCOLPKZDHTNA-YIUNNBJSSA-N
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Description

The compound “(9S-(9alpha,10alpha,12alpha))-2-Amino-9,10,11,12-tetrahydro-10-hydroxy-10-(hydroxymethyl)-9-methyl-9,12-epoxy-1H-diindolo(1,2,3-fg:3’,2’,1’-kl)pyrrolo(3,4-I)(1,6)benzodiazocine-1,3(2H)-dione” is a complex organic molecule with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often simple aromatic compounds, which undergo a series of transformations, including cyclization, oxidation, and substitution reactions. The reaction conditions, such as temperature, pressure, and solvents, are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.

    Reduction: The epoxy group can be reduced to form diols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield ketones or aldehydes, while reduction of the epoxy group may produce diols.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studies of enzyme mechanisms and protein-ligand interactions.

    Medicine: Due to its potential bioactivity, this compound is investigated for its therapeutic properties, such as anticancer, antiviral, and antibacterial activities.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interactions with molecular targets. For example, in biological systems, it may bind to specific enzymes or receptors, altering their activity and leading to various physiological effects. The pathways involved in these interactions are often studied using techniques such as molecular docking and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other complex organic molecules with multiple functional groups, such as:

    Indole derivatives: Compounds containing the indole moiety, which is a common structural motif in many natural products and pharmaceuticals.

    Epoxy compounds: Molecules with epoxy groups, which are highly reactive and used in various chemical reactions.

    Benzodiazocines: A class of compounds with a benzodiazocine ring system, known for their diverse biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its complex three-dimensional structure. This makes it a valuable molecule for studying structure-activity relationships and for developing new chemical and biological applications.

Properties

CAS No.

118777-50-7

Molecular Formula

C26H20N4O5

Molecular Weight

468.5 g/mol

IUPAC Name

(15S,16S,18R)-4-amino-16-hydroxy-16-(hydroxymethyl)-15-methyl-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-3,5-dione

InChI

InChI=1S/C26H20N4O5/c1-25-26(34,11-31)10-16(35-25)28-14-8-4-2-6-12(14)17-19-20(24(33)30(27)23(19)32)18-13-7-3-5-9-15(13)29(25)22(18)21(17)28/h2-9,16,31,34H,10-11,27H2,1H3/t16-,25+,26+/m1/s1

InChI Key

JDUCOLPKZDHTNA-YIUNNBJSSA-N

Isomeric SMILES

C[C@@]12[C@](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)N(C6=O)N)(CO)O

SMILES

CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)N(C6=O)N)(CO)O

Canonical SMILES

CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)N(C6=O)N)(CO)O

Synonyms

KT 6124
KT-6124
KT6124

Origin of Product

United States

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